molecular formula C28H37N3O6 B145833 Azido-PGE2 CAS No. 129163-95-7

Azido-PGE2

Cat. No. B145833
CAS RN: 129163-95-7
M. Wt: 511.6 g/mol
InChI Key: IUYUJMRLDSPYOZ-JSVMWPFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PGE2 is a synthetic analog of prostaglandin E2 (PGE2), which is an important signaling molecule involved in various physiological processes. Azido-PGE2 is a modified form of PGE2 that contains an azide group, which makes it useful for studying the biological functions of PGE2.

Mechanism of Action

Azido-Azido-PGE2 exerts its biological effects by binding to specific receptors on the cell surface, known as EP receptors. The binding of Azido-Azido-PGE2 to EP receptors activates intracellular signaling pathways, leading to various physiological responses. These responses include the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Azido-Azido-PGE2 has several biochemical and physiological effects, including the regulation of inflammation, pain, and fever. It can also modulate the activity of immune cells and regulate the production of cytokines and chemokines. Azido-Azido-PGE2 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandin E2 and interleukin-6.

Advantages and Limitations for Lab Experiments

Azido-Azido-PGE2 has several advantages for lab experiments, including its high purity and stability. It is also easy to use and can be used in a variety of experimental systems. However, Azido-Azido-PGE2 has some limitations, including its cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research on Azido-Azido-PGE2, including the development of new analogs with improved properties and the identification of new biological functions of Azido-PGE2. Azido-Azido-PGE2 can also be used in the development of new therapeutic agents for the treatment of inflammatory and immune-related diseases. Additionally, Azido-Azido-PGE2 can be used in the study of other signaling pathways and their biological functions.

Synthesis Methods

Azido-Azido-PGE2 can be synthesized by modifying the structure of Azido-PGE2 using chemical reactions. The synthesis involves the addition of an azide group to the hydroxyl group of Azido-PGE2 using a reagent such as sodium azide. The resulting compound is purified using chromatography techniques to obtain pure Azido-Azido-PGE2.

Scientific Research Applications

Azido-Azido-PGE2 has several applications in scientific research, particularly in the study of Azido-PGE2 signaling pathways. It can be used as a tool to investigate the biological functions of Azido-PGE2, such as its role in inflammation, pain, and fever. Azido-Azido-PGE2 can also be used to study the interaction of Azido-PGE2 with its receptors and other signaling molecules.

properties

CAS RN

129163-95-7

Product Name

Azido-PGE2

Molecular Formula

C28H37N3O6

Molecular Weight

511.6 g/mol

IUPAC Name

[2-(4-azidophenyl)-2-oxoethyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C28H37N3O6/c1-2-3-6-9-22(32)16-17-24-23(25(33)18-26(24)34)10-7-4-5-8-11-28(36)37-19-27(35)20-12-14-21(15-13-20)30-31-29/h4,7,12-17,22-24,26,32,34H,2-3,5-6,8-11,18-19H2,1H3/b7-4-,17-16+/t22-,23+,24+,26+/m0/s1

InChI Key

IUYUJMRLDSPYOZ-JSVMWPFGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(=O)C2=CC=C(C=C2)N=[N+]=[N-])O)O

synonyms

azido-PGE2
PGE2 azidophenacyl ester
prostaglandin E2 azidophenacyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.